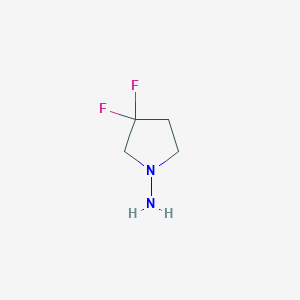

3,3-ジフルオロピロリジン-1-アミン

説明

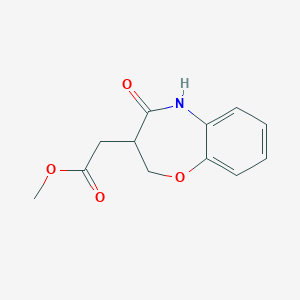

3,3-Difluoropyrrolidin-1-amine is a useful research compound. Its molecular formula is C4H8F2N2 and its molecular weight is 122.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3-Difluoropyrrolidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoropyrrolidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:創薬

3,3-ジフルオロピロリジン-1-アミンは、創薬において汎用性の高いスキャフォールドとして役立ちます。 その飽和ピロリジン環は、医薬品化学者によって人間の病気を治療するための化合物を得るために広く使用されています 。フッ素原子の存在は、脂溶性と代謝安定性の向上など、ユニークな物理化学的特性をもたらし、新しい医薬品候補の設計における貴重なビルディングブロックとなっています。

立体化学:エナンチオ選択的合成

ピロリジン環の炭素の立体異性体は、エナンチオマー的に純粋な化合物の合成を可能にします。 これは、置換基の空間的配向が、エナンチオ選択的タンパク質に対する結合様式の違いにより、医薬品候補の異なる生物学的特性につながる可能性があるため、製薬業界において重要です .

農業化学:除草剤の開発

3,3-ジフルオロピロリジン-1-アミンから誘導されたものも含めて、フッ素化された化合物は、より効果的で環境に優しい除草剤を作成する可能性について調査されています。 リード構造へのフッ素原子の導入は、物理的および生物学的特性を改善するための一般的な修飾です .

-標識化合物は、陽電子放出断層撮影(PET)スキャンにおける画像化剤として使用されます。 .有機合成:複素環のビルディングブロック

3,3-ジフルオロピロリジン-1-アミンは、その反応性と他の分子にフッ素原子を導入する能力のために、複雑な複素環化合物の合成におけるビルディングブロックとして使用されます。 これらの複素環は、多くの生物活性分子および医薬品に存在します .

材料科学:フルオロポリマー

3,3-ジフルオロピロリジン-1-アミンなどのフッ素化アミンをポリマーに組み込むことで、耐薬品性や耐熱性の向上が見られる材料が得られます。 これらのフルオロポリマーは、さまざまなハイテク産業で応用されています .

分析化学:キラル分離剤

分析化学において、キラル分離はエナンチオマーを分離するために不可欠です。 3,3-ジフルオロピロリジン-1-アミンから誘導された化合物は、異なる物理的特性を持つジアステレオマーを形成する能力があるため、キラル分離剤として使用できます。これにより、分離が容易になります .

生化学:酵素メカニズムの研究

3,3-ジフルオロピロリジン-1-アミンは、そのユニークな構造により、特にフッ素化された基質を含む酵素メカニズムの研究を可能にします。 これらの相互作用を理解することは、酵素阻害剤やその他の治療薬の開発に不可欠です .

作用機序

Target of Action

The primary target of 3,3-Difluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of diseases like diabetes.

Biochemical Pathways

The inhibition of Dipeptidyl peptidase 4 leads to increased levels of incretin hormones. These hormones are involved in the regulation of glucose metabolism, and their increased levels can help improve the control of blood glucose .

Pharmacokinetics

Studies suggest that the compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .

Result of Action

The inhibition of Dipeptidyl peptidase 4 by 3,3-Difluoropyrrolidin-1-amine results in the regulation of glucose metabolism. This can lead to improved control of blood glucose levels, which is beneficial in the treatment of diseases like diabetes .

生化学分析

Biochemical Properties

3,3-Difluoropyrrolidin-1-amine plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, 3,3-Difluoropyrrolidin-1-amine helps to prolong the activity of these hormones, thereby enhancing insulin secretion and glucose regulation . The compound interacts with the active site of DPP-IV through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.

Cellular Effects

3,3-Difluoropyrrolidin-1-amine has been shown to influence various cellular processes. In pancreatic beta cells, it enhances insulin secretion by preventing the degradation of GLP-1 and GIP, which are crucial for stimulating insulin release in response to glucose . Additionally, 3,3-Difluoropyrrolidin-1-amine affects cell signaling pathways by modulating the activity of DPP-IV, leading to improved glucose uptake and metabolism in peripheral tissues. This compound also impacts gene expression related to insulin synthesis and secretion, further contributing to its beneficial effects on glucose homeostasis.

Molecular Mechanism

The molecular mechanism of 3,3-Difluoropyrrolidin-1-amine involves its binding to the active site of DPP-IV, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues This binding inhibits the enzymatic activity of DPP-IV, preventing the degradation of incretin hormones The prolonged activity of GLP-1 and GIP enhances insulin secretion and improves glucose regulation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Difluoropyrrolidin-1-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3,3-Difluoropyrrolidin-1-amine maintains its inhibitory effects on DPP-IV, leading to sustained improvements in glucose regulation. The compound’s stability and efficacy may vary depending on specific experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 3,3-Difluoropyrrolidin-1-amine vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV and enhances insulin secretion without causing significant adverse effects . At higher doses, 3,3-Difluoropyrrolidin-1-amine may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3,3-Difluoropyrrolidin-1-amine is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The major route of metabolism for this compound is hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation, leading to the formation of various metabolites. These metabolic processes contribute to the elimination of 3,3-Difluoropyrrolidin-1-amine from the body.

Transport and Distribution

Within cells and tissues, 3,3-Difluoropyrrolidin-1-amine is rapidly absorbed and distributed. The compound is primarily transported through the bloodstream, where it binds to plasma proteins and is delivered to target tissues . In peripheral tissues, 3,3-Difluoropyrrolidin-1-amine accumulates in areas with high DPP-IV activity, such as the pancreas and intestines. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 3,3-Difluoropyrrolidin-1-amine is primarily within the cytoplasm, where it interacts with DPP-IV and other molecular targets . The compound may also localize to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and secretion. Post-translational modifications, such as phosphorylation and glycosylation, may play a role in directing the subcellular localization and activity of 3,3-Difluoropyrrolidin-1-amine.

特性

IUPAC Name |

3,3-difluoropyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACOMIPASUETBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)

![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)

![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)

![Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)

![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)